molecular formula C15H17N3O3 B4735619 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B4735619
M. Wt: 287.31 g/mol
InChI Key: JSYLMXKWTALYQA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the oxazole family, which is known for its diverse biological activities. MP-10 has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has also been found to inhibit the proliferation of cancer cells and to induce apoptosis through the activation of caspase enzymes.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and its pharmacological properties have been well characterized. However, 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile and to identify its molecular targets.

Scientific Research Applications

2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. Its anti-inflammatory activity has been demonstrated in various animal models of inflammation, including carrageenan-induced paw edema and cotton pellet-induced granuloma. 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has also been found to exhibit antitumor activity in vitro and in vivo, with promising results in the treatment of breast cancer and leukemia.

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-19-9-3-8-17-15-13(10-16)18-14(21-15)11-4-6-12(20-2)7-5-11/h4-7,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLMXKWTALYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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